

# Technical Guide: Physicochemical Properties of 3-Fluoro-4-propoxypyhenylboronic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 3-Fluoro-4-propoxypyhenylboronic acid

**Cat. No.:** B064144

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the known and estimated physical properties of **3-Fluoro-4-propoxypyhenylboronic acid** (CAS No. 192376-68-4). This fluorinated arylboronic acid is a valuable building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions. This document summarizes its key physicochemical characteristics, provides detailed experimental protocols for their determination, and presents visual workflows for its application in chemical synthesis and drug discovery. The information herein is intended to support researchers in the effective utilization of this compound in their scientific endeavors.

## Core Physical Properties

The physical properties of **3-Fluoro-4-propoxypyhenylboronic acid** are crucial for its handling, reaction optimization, and formulation. The available and estimated data are summarized in the table below.

| Property          | Value                                                                             | Source                                            |
|-------------------|-----------------------------------------------------------------------------------|---------------------------------------------------|
| Molecular Formula | $C_9H_{12}BFO_3$                                                                  | --INVALID-LINK--                                  |
| Molecular Weight  | 198.00 g/mol                                                                      | --INVALID-LINK--                                  |
| Melting Point     | 102-107 °C                                                                        | --INVALID-LINK--                                  |
| Boiling Point     | Estimated: $345.9 \pm 42.0$ °C                                                    | Predicted                                         |
| Density           | Estimated: $1.25 \pm 0.1$ g/cm <sup>3</sup>                                       | Predicted                                         |
| pKa               | Estimated: 8.5 - 9.0                                                              | Predicted                                         |
| Solubility        | Insoluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General observation for similar arylboronic acids |
| Appearance        | White to off-white solid                                                          | --INVALID-LINK--                                  |
| CAS Number        | 192376-68-4                                                                       | --INVALID-LINK-- <a href="#">[1]</a>              |

Note: Predicted values are based on computational models and data from structurally similar compounds and should be confirmed experimentally.

## Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below. These protocols are based on standard laboratory practices for arylboronic acids.

### Melting Point Determination

The melting point of **3-Fluoro-4-propoxyphenylboronic acid** can be determined using a standard capillary melting point apparatus (e.g., Mel-Temp).

Materials:

- **3-Fluoro-4-propoxyphenylboronic acid** sample
- Capillary tubes (sealed at one end)

- Melting point apparatus
- Mortar and pestle

Procedure:

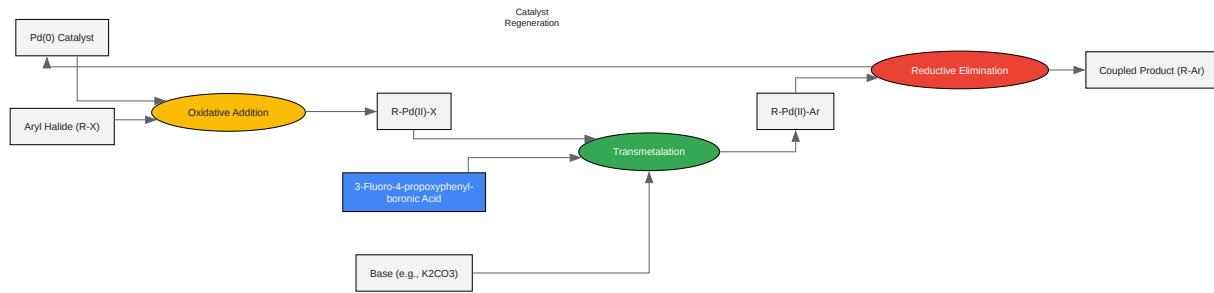
- Ensure the **3-Fluoro-4-propoxyphenylboronic acid** sample is completely dry.
- Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 80 °C).
- Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- Record the temperature at which the first drop of liquid appears (the onset of melting).
- Record the temperature at which the entire sample has completely melted (the completion of melting).
- The melting point is reported as the range between these two temperatures.

## Solubility Determination (Qualitative)

A qualitative assessment of solubility in various solvents can be performed to guide its use in reactions and purifications.

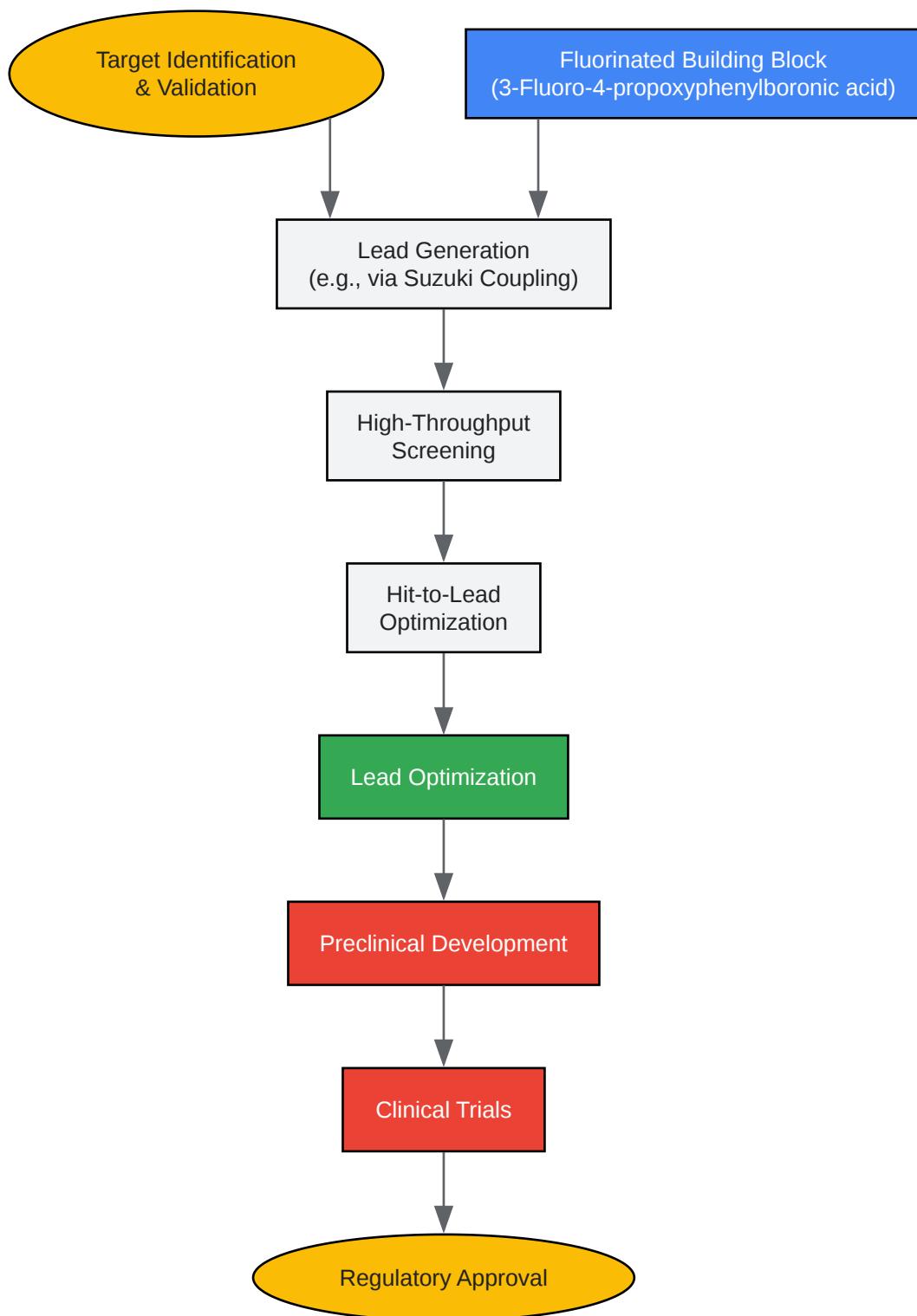
Materials:

- **3-Fluoro-4-propoxyphenylboronic acid** sample
- A selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))


- Small test tubes or vials
- Vortex mixer

**Procedure:**

- Place approximately 10 mg of **3-Fluoro-4-propoxyphenylboronic acid** into separate test tubes.
- Add 1 mL of a chosen solvent to each test tube.
- Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
- Visually inspect the solution for the presence of undissolved solid.
- Classify the solubility as "soluble" (no visible solid), "sparingly soluble" (some solid remains), or "insoluble" (most or all of the solid remains).
- For sparingly soluble or insoluble samples, gentle heating can be applied to assess for temperature-dependent solubility.


## Application Workflows

**3-Fluoro-4-propoxyphenylboronic acid** is a key intermediate in organic synthesis. The following diagrams illustrate its role in a common reaction and a conceptual drug discovery pathway.



[Click to download full resolution via product page](#)

**Figure 1.** Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

[Click to download full resolution via product page](#)

**Figure 2.** Conceptual workflow of drug discovery utilizing fluorinated building blocks.

## Safety Information

While a specific Safety Data Sheet (SDS) for **3-Fluoro-4-propoxyphenylboronic acid** was not available, general safety precautions for arylboronic acids should be followed. These compounds are typically irritants.

- **Handling:** Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
- **Storage:** Store in a cool, dry place in a tightly sealed container.
- **Disposal:** Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is recommended to consult the Safety Data Sheet provided by the supplier.

## Conclusion

**3-Fluoro-4-propoxyphenylboronic acid** is a versatile chemical intermediate with applications in various fields of chemical research. This guide provides a foundational understanding of its physical properties and practical guidance for its use. Researchers are encouraged to perform their own analytical characterization for any new batch of this reagent to ensure the highest quality and reproducibility of their experimental results.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. biomall.in [biomall.in]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 3-Fluoro-4-propoxyphenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b064144#3-fluoro-4-propoxyphenylboronic-acid-physical-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)